1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one
Description
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-22(2)13-16-5-3-6-17(21(16)31-22)30-14-20(29)27-10-4-9-26(11-12-27)19-8-7-18-24-23-15-28(18)25-19/h3,5-8,15H,4,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCNOGBLDUUYTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCCN(CC3)C4=NN5C=NN=C5C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one is a complex chemical structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity against cancer cells, and possible mechanisms of action.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, featuring a triazole-pyridazine moiety linked to a diazepane and a benzofuran derivative. The molecular formula is , indicating a relatively high molecular weight that may influence its biological interactions.
Biological Activity Overview
Research has indicated several promising biological activities associated with this compound:
Antimicrobial Activity
The compound demonstrates significant antimicrobial properties , effective against both Gram-positive and Gram-negative bacteria as well as certain fungal pathogens. Studies have shown that derivatives with similar triazole and pyridazine structures can inhibit bacterial growth by disrupting essential cellular processes. The mechanism of action may involve interference with protein synthesis or cell wall integrity .
Cytotoxicity Against Cancer Cells
In vitro assays have assessed the cytotoxic effects of the compound on various cancer cell lines including A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). The results indicated that the compound exhibits cytotoxic effects , with IC50 values comparable to established chemotherapeutic agents. For instance, in studies where foretinib was used as a positive control, the compound showed significant inhibition of cell proliferation .
Table 1: Cytotoxicity Data
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that it may act as an inhibitor of c-Met kinase, a key regulator in cell growth and survival pathways. Inhibition of c-Met can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Potential for Antiviral Activity
Emerging research indicates that compounds related to triazoles may also possess antiviral properties . These compounds could potentially disrupt viral replication or entry into host cells. Further studies are needed to clarify their efficacy against specific viral targets .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds in clinical settings:
- Anticancer Trials : Clinical trials utilizing triazole derivatives have shown promising results in reducing tumor size in patients with advanced malignancies.
- Antimicrobial Applications : Investigations into the use of triazole-based compounds for treating resistant bacterial infections are ongoing, with some derivatives entering phase I clinical trials.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing triazole and pyridazine structures. For instance, derivatives of triazolo[4,3-b]pyridazine have shown significant activity against various cancer cell lines. A study demonstrated that specific derivatives could inhibit cell proliferation and induce apoptosis in K562 leukemia cells . The introduction of the diazepane and benzofuran groups may enhance these effects by improving solubility and bioavailability.
Antimicrobial Properties
Research indicates that compounds with triazole and pyridazine rings exhibit antimicrobial activity. A related compound was synthesized and tested against Mycobacterium tuberculosis, showing promising results . This suggests that the target compound could be explored further for its potential as an antimicrobial agent.
Synthesis and Functionalization
The synthesis of this compound involves multiple steps that include the formation of the triazole ring via a click reaction and subsequent modifications to introduce the diazepane and benzofuran moieties. Methods such as solvent-free mechanochemical synthesis have been applied to create libraries of similar compounds with varying substituents to optimize their biological activities .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. Variations in substituents on the triazole or pyridazine rings can significantly affect biological activity. For example:
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased potency against cancer cells |
| Alkyl substitutions | Improved solubility and reduced toxicity |
These insights guide further modifications to enhance efficacy while minimizing side effects.
Case Studies
- Cancer Cell Line Studies : A series of derivatives were tested against K562 and MCF-7 cell lines. The most active compound showed IC50 values significantly lower than standard chemotherapeutics .
- Antimicrobial Testing : Various analogs were synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis, with some compounds exhibiting MIC values comparable to existing treatments .
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicated favorable absorption profiles for some derivatives, suggesting potential for oral bioavailability .
Comparison with Similar Compounds
Structural Analogues and Pharmacophore Analysis
Key structural analogs include:
AZD5153 (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one: A bivalent BET inhibitor with a triazolopyridazine core and piperidine linker .
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate: A structurally distinct imidazopyridine derivative with nitro and cyano groups .
Table 1: Structural and Functional Comparison
Binding Affinity and Selectivity
- Target Compound : The triazolopyridazine core suggests BET inhibition, but the dihydrobenzofuran group may alter selectivity compared to AZD5153. The diazepane linker could improve solubility over piperidine-based analogs .
- AZD5153: Exhibits bivalent binding to BRD4 (IC₅₀ = 5 nM) with 100-fold selectivity over mono-bromodomains. Its methoxy group enhances metabolic stability .
Pharmacokinetic (PK) and Toxicity Profiles
Table 2: PK/PD Comparison
In Vitro and In Vivo Efficacy
- AZD5153: Achieves tumor growth inhibition (TGI) in xenograft models (e.g., 80% TGI at 30 mg/kg) via c-Myc downregulation .
- Target Compound: No direct data, but structural similarities suggest comparable BET-dependent efficacy. The dihydrobenzofuran group may improve blood-brain barrier penetration for CNS targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
